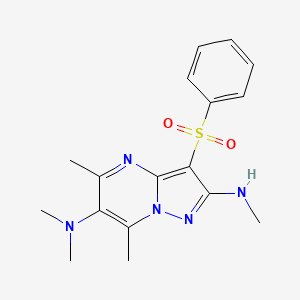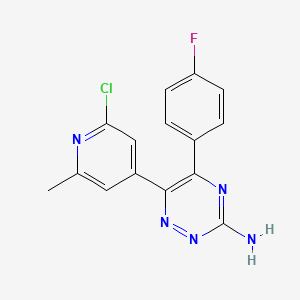
6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
概要
説明
イマラデナントは、新規で強力なアデノシン A2A 受容体の選択的アンタゴニストです。 腫瘍微小環境における免疫抑制を軽減し、がん免疫療法の有効性を高める可能性が調査されています .
科学的研究の応用
Imaradenant has several scientific research applications, including:
Chemistry: Used as a tool compound to study adenosine A2A receptor antagonism.
Biology: Investigated for its role in modulating immune responses within the tumor microenvironment.
Medicine: Being studied in clinical trials for its potential to enhance the efficacy of cancer immunotherapies.
Industry: Potential applications in the development of new cancer treatments
Safety and Hazards
The compound comes with a warning signal word, and the precautionary statements include P261-P305+P351+P338 . These codes refer to recommended measures to prevent or minimize adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product. For detailed safety and hazard information, it’s best to refer to the compound’s Material Safety Data Sheet (MSDS).
準備方法
イマラデナントの合成には、重要な中間体の形成と、特定の条件下でのそれらの後続の反応を含む、いくつかの段階が含まれます。 詳細な合成経路と反応条件は、独自の技術であり、公表されていません。 工業生産方法は通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を行います .
化学反応の分析
イマラデナントは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンまたは求核剤が含まれます。
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
イマラデナントには、以下を含むいくつかの科学研究への応用があります。
化学: アデノシン A2A 受容体拮抗作用の研究のためのツール化合物として使用されます。
生物学: 腫瘍微小環境における免疫応答の調節における役割について調査されています。
医学: がん免疫療法の有効性を高める可能性について、臨床試験で研究されています。
作用機序
イマラデナントは、アデノシン A2A 受容体に選択的に結合して拮抗することで、その効果を発揮します。 これにより、腫瘍微小環境におけるアデノシンの免疫抑制効果が軽減され、免疫細胞機能が回復し、チェックポイント阻害薬の有効性が向上します .
類似化合物との比較
イマラデナントは、アデノシン A2A 受容体アンタゴニストとしての高い選択性と効力においてユニークです。類似化合物には以下が含まれます。
カフェイン: 非選択的アデノシン受容体アンタゴニスト。
テオフィリン: 別の非選択的アデノシン受容体アンタゴニスト。
ザミフェナシン: 選択的アデノシン A2A 受容体アンタゴニストですが、薬物動態特性が異なります。
特性
IUPAC Name |
6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5/c1-8-6-10(7-12(16)19-8)14-13(20-15(18)22-21-14)9-2-4-11(17)5-3-9/h2-7H,1H3,(H2,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWQLHHDGDXIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C2=C(N=C(N=N2)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321514-06-0 | |
| Record name | Imaradenant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1321514060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imaradenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16192 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMARADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770140J08A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

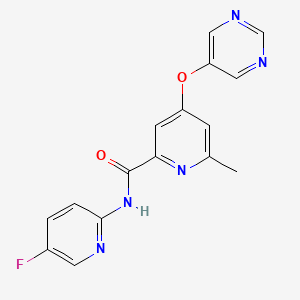

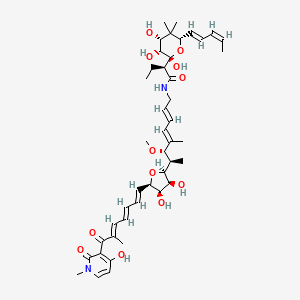
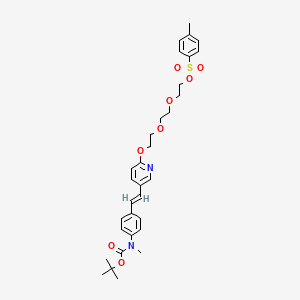


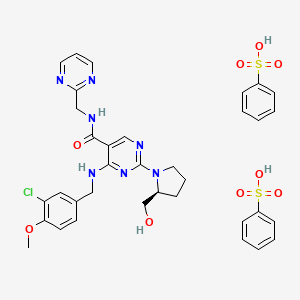
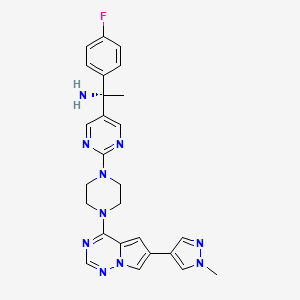

![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)
